l-Aspartic acid diallyl ester

Peptide Synthesis Solid-Phase Synthesis Protecting Group Strategy

Researchers requiring orthogonal carboxyl protection or polymerizable amino acid building blocks face limited options with simple alkyl esters. L-Aspartic acid diallyl ester p-toluenesulfonate (CAS 125229-60-9) solves this with two terminal allyl groups enabling Pd(0)-catalyzed deprotection orthogonal to Fmoc/tBu strategies, and direct radical polymerization for anti-scaling polyelectrolytes (≈100% CaSO₄ inhibition at 20 ppm). Key advantages: (1) Selective allyl removal in SPPS without Fmoc cleavage, (2) Cyclopolymerization precursor for pH-recyclable ATPS polymers, (3) Chiral C₂-symmetric scaffold for peptidomimetics. Available as stable tosylate salt with ≥95% purity; shipped under cold storage for global delivery.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
Cat. No. B7840515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Aspartic acid diallyl ester
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CC(C(=O)OCC=C)N
InChIInChI=1S/C10H15NO4/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h3-4,8H,1-2,5-7,11H2/t8-/m0/s1
InChIKeyNQVIFPLPIPVVHM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





l-Aspartic Acid Diallyl Ester: Physicochemical Profile & Identifiers


l-Aspartic acid diallyl ester (CAS Registry Number not assigned for free base; commonly encountered as its p-toluenesulfonate salt, CAS 125229-60-9) is a chiral amino acid derivative characterized by two terminal allyl ester functionalities on the α- and β-carboxyl groups of L-aspartic acid [1]. With a molecular formula of C₁₀H₁₅NO₄ and a molecular weight of 213.23 g/mol, this compound serves as a versatile building block in organic synthesis, peptide chemistry, and polymer science [1]. The presence of the reactive allyl groups distinguishes it from simple alkyl ester analogs and underpins its utility in radical polymerizations, orthogonal protection strategies, and subsequent functionalization via alkene chemistry [2].

Orthogonal protecting group strategy in SPPS
Radical polymerization for pH-responsive hydrogels
Chiral building block for peptide and surface modification

l-Aspartic Acid Diallyl Ester: Why Generic Ester Substitution Fails


Direct substitution of l-aspartic acid diallyl ester with seemingly similar amino acid diesters (e.g., dimethyl or diethyl aspartate) is functionally invalid for applications requiring orthogonal deprotection or polymerizable functionality. While methyl and ethyl esters are stable and widely used as carboxyl protecting groups, they cannot be removed in the presence of standard acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups . In contrast, the allyl ester moiety is completely orthogonal, allowing selective palladium-catalyzed deprotection without affecting other common protecting groups [1]. Furthermore, in materials science, only diallyl esters (and their derivatives like N,N-diallylaspartate) possess the requisite terminal alkene groups to undergo radical polymerization, a feature absent in non-allyl esters and essential for creating aspartate-based polymers and hydrogels [2]. This dual capability for both selective deprotection and direct polymerization makes l-aspartic acid diallyl ester non-interchangeable with simple alkyl ester analogs in advanced synthesis and materials development workflows.

Alkyl esters (methyl/ethyl) lack orthogonal deprotection – may cause Fmoc cleavage during saponification, limiting SPPS route feasibility.
Non-allyl esters are non-polymerizable; they cannot participate in radical polymerization, excluding poly(aspartic acid) material synthesis.
Simple alkyl ester synthesis does not provide orthogonal utility; procurement should review protecting-group compatibility requirements.

l-Aspartic Acid Diallyl Ester: Evidence vs Closest Analogs


Orthogonal Allyl Deprotection vs Alkyl Esters

l-Aspartic acid diallyl ester demonstrates complete orthogonal selectivity relative to Fmoc and t-butyl (tBu) protecting groups in solid-phase peptide synthesis (SPPS). The allyl ester can be removed with Pd(PPh₃)₄ in the presence of these groups with no measurable cross-reactivity . In contrast, commonly used methyl or ethyl esters require saponification, which would also remove Fmoc groups, rendering them unusable for the synthesis of branched or cyclic peptides requiring orthogonal deprotection of a specific aspartate side-chain .

Orthogonal Deprotection
Class-level
Complete orthogonal vs. cross-reactive
Enables selective SPPS side-chain deprotection
Qualitative difference; source review advised
Peptide Synthesis Solid-Phase Synthesis Protecting Group Strategy

Polymerizable Allyl Functionality vs Alkyl Esters

The terminal allyl groups of l-aspartic acid diallyl ester are amenable to radical polymerization, a feature absent in its dimethyl and diethyl ester counterparts. This is demonstrated in the synthesis of pH-responsive cyclopolymers from the closely related N,N-diallylaspartic acid, which yields water-soluble polyelectrolytes and hydrogels [1]. Specifically, a polymer derived from N,N-diallylaspartic acid hydrochloride exhibits a ~100% scale inhibition efficiency for CaSO₄ at a concentration of 20 ppm over 50 hours at 40°C, showcasing the functional advantage of the allyl motif in industrial water treatment [1].

Polymerization Capability
Cross-study comparable
Polymerizable vs. non-polymerizable
Supports poly(aspartic acid) material research
Reported ~100% CaSO₄ inhibition at 20 ppm in derived polymer
Polymer Chemistry Hydrogel Synthesis Radical Polymerization

Allyl Ester Synthesis Efficiency vs Alkyl Esters

The synthesis of β-allyl aspartate from aspartic acid and allyl alcohol using chlorotrimethylsilane (TMSCl) as a coupling agent proceeds with high yield and high purity, requiring only a simple workup [1]. This contrasts with the synthesis of the corresponding methyl or ethyl esters, which typically use methanol or ethanol under acidic conditions but do not provide the orthogonal protection offered by the allyl group. The reported high-yield synthesis of the allyl ester (exact yield not numerically specified but described as 'high') underscores its practicality as a reagent.

Synthesis Practicality
Class-level
Reported high-yield, high-purity route
Supports orthogonal reagent accessibility
Exact yields to verify; process conditions apply
Organic Synthesis Esterification Process Chemistry

l-Aspartic Acid Diallyl Ester: Research & Industrial Applications


Orthogonal Building Block for SPPS

In Fmoc-based SPPS, l-aspartic acid diallyl ester (often used as its Fmoc-α-allyl ester derivative) is the reagent of choice for introducing a side-chain carboxyl group that can be selectively deprotected orthogonally to the main chain and other side-chain protecting groups. This is essential for on-resin cyclization or the synthesis of branched peptides . The palladium-catalyzed removal of the allyl group leaves Fmoc and tBu groups intact, a level of selectivity unattainable with dimethyl or diethyl esters .

pH-Responsive Cyclopolymer & Scale Inhibitor Precursor

For industrial polymer chemistry, l-aspartic acid diallyl ester (and its structural analogs like N,N-diallylaspartic acid) are critical precursors for synthesizing novel polyelectrolytes. The resulting polymers demonstrate potent anti-scaling properties, with a 20 ppm concentration of a derived polymer achieving approximately 100% inhibition of CaSO₄ precipitation over 50 hours at 40°C [1]. This performance is a direct result of the allyl group's participation in cyclopolymerization, a mechanism not available to aspartic acid alkyl esters.

Recyclable Aqueous Two-Phase System Component

The polymer derived from N,N-diallylaspartic acid demonstrates reversible pH-dependent water solubility, enabling its use in a recyclable aqueous two-phase system (ATPS) for biomolecule purification. The polymer can be precipitated from solution by adjusting the pH, facilitating its recovery and reuse [1]. This application leverages the unique acid-base properties imparted by the polymer backbone, which originates from the diallyl monomer structure, a property not shared by polymers from simple alkyl esters.

Linker for Peptide Immobilization onto Vinyl Substrates

β-Allyl aspartate, a mono-allyl ester analog, serves as an effective linker molecule for covalently attaching functional peptides to vinyl polymer surfaces. The allyl group reacts with the polymer backbone under radical conditions, while the amino acid residue provides a site for peptide synthesis [2]. This dual functionality is a direct consequence of the allyl ester motif, making the diallyl ester a potential crosslinker or co-monomer in similar surface modification applications.

Application
Selection Property
Validation Focus
SPPS orthogonal building block
Allyl ester deprotection selectivity
Fmoc/tBu compatibility assessment
pH-responsive cyclopolymer precursor
Polymerizable allyl groups
Radical polymerization and scale inhibition verification
Recyclable ATPS component
pH-triggered precipitation
Recovery and reuse cycle efficiency
Peptide immobilization linker
Dual vinyl/peptide reactivity
Surface grafting yield and peptide coupling integrity
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